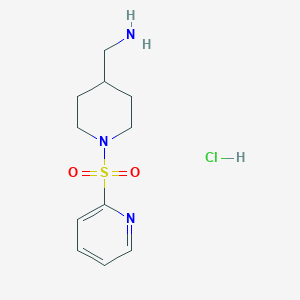

(1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride

Description

Historical Development of Sulfonyl-Containing Heterocycles

Sulfonyl-containing heterocycles trace their origins to the 1930s with the discovery of Prontosil, the first sulfonamide antibiotic. Early synthetic efforts focused on coupling sulfonyl chlorides to aromatic amines, yielding compounds with broad antimicrobial activity. The 1960s marked a shift toward functionalized sulfonamides, exemplified by the integration of sulfonyl groups into heterocyclic frameworks like benzothiazoles and pyridines. For instance, solid-phase synthesis techniques enabled the creation of resin-bound sulfonamide intermediates, such as dipeptide-sulfonyl conjugates, which served as precursors for thiourea and guanidine derivatives.

Modern advancements include transition metal-catalyzed reactions, such as the copper-mediated heteroaromatization of propargylic alcohols with isocyanides to produce 3-sulfonyl benzofurans. Iron-catalyzed cyclizations further expanded the repertoire of sulfur-containing heterocycles, enabling diastereoselective syntheses of tetrahydrothiophenes and tetrahydrothiopyrans. These methodologies underscore the interplay between sulfonyl groups and heterocyclic stability, which is critical for designing bioactive molecules.

Significance of Piperidine Scaffolds in Medicinal Chemistry

Piperidine, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Over 70 FDA-approved drugs feature piperidine subunits, including the acetylcholinesterase inhibitor donepezil for Alzheimer’s disease. The scaffold’s conformational flexibility allows for optimal binding to biological targets, while its basic nitrogen facilitates salt formation (e.g., hydrochloride salts) to enhance solubility.

Structural modifications at the 4-position of piperidine, such as the introduction of methanamine groups, are particularly impactful. For example, (1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride combines a sulfonamide-linked pyridine moiety with a primary amine, creating a multifunctional pharmacophore. This design enables interactions with enzymes and receptors through hydrogen bonding, hydrophobic effects, and π-stacking.

Evolution of Pyridinyl Sulfonyl Derivatives in Research

Pyridinyl sulfonyl derivatives emerged as a response to the need for electron-deficient aromatic systems in catalysis and drug design. Early syntheses relied on nucleophilic aromatic substitution, but recent methods prioritize atom economy and regioselectivity. A notable example is the [3 + 2] cycloaddition of isoquinolinium salts with 1-bromoethene-1-sulfonyl fluoride (BESF), which yields indolizine-based sulfonyl fluorides under mild conditions.

The integration of sulfonyl groups into piperidine frameworks often involves multi-step sequences. For instance, resin-bound dipeptides undergo sulfonylation with aryl sulfonyl chlorides, followed by borane reduction and cyclization to yield thiourea or guanidine derivatives. These strategies highlight the synthetic versatility of pyridinyl sulfonyl piperidines, enabling modular access to diverse analogs.

Current Research Landscape and Academic Interest

Current research focuses on three key areas:

- Synthetic Methodology : Copper(I)-catalyzed deoxysulfonylation reactions enable the construction of sulfonylated benzoheterocycles with high yields.

- Neuroprotective Applications : Piperidine derivatives are being evaluated for Alzheimer’s disease, with structural analogs of donepezil showing enhanced blood-brain barrier permeability.

- Diversification of Sulfonyl Fluorides : Sulfur(VI) fluoride exchange (SuFEx) chemistry leverages sulfonyl fluorides as stable intermediates for bioconjugation, as seen in indolizine-based sulfonyl fluorides.

Table 1: Key Synthetic Methods for Sulfonyl-Containing Heterocycles

The compound this compound exemplifies these trends, combining a sulfonamide linkage with a piperidine scaffold optimized for drug discovery. Future directions may explore its utility in targeted protein degradation or as a kinase inhibitor precursor.

--- (Continued in subsequent sections with further analysis of synthesis, structural properties, and applications.) ---

Properties

IUPAC Name |

(1-pyridin-2-ylsulfonylpiperidin-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S.ClH/c12-9-10-4-7-14(8-5-10)17(15,16)11-3-1-2-6-13-11;/h1-3,6,10H,4-5,7-9,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPCPWFDQAMCBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)S(=O)(=O)C2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.

Introduction of the Pyridine-2-sulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as pyridine-2-sulfonyl chloride under basic conditions.

Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines .

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its structural components, including piperidine and pyridine moieties. These structures are commonly associated with various pharmacological effects.

Enzyme Inhibition

Research indicates that (1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride may act as an enzyme inhibitor. Specifically, it has shown potential in inhibiting:

- 11β-Hydroxysteroid Dehydrogenase Type 1 : This enzyme plays a crucial role in the regulation of cortisol levels, which is significant for treating metabolic disorders such as obesity and type 2 diabetes .

Antimicrobial Activity

Compounds with similar piperidine structures have demonstrated antimicrobial properties. Studies suggest that derivatives of this compound may inhibit bacterial growth through mechanisms such as:

- Acetylcholinesterase Inhibition : This mechanism can be targeted to combat bacterial infections.

Therapeutic Applications

The therapeutic implications of this compound are notable in the following areas:

Treatment of Metabolic Disorders

The inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 has been linked to the treatment of metabolic syndrome, which includes:

- Type 2 diabetes

- Obesity

- Insulin resistance

These conditions are often interconnected and can lead to serious health complications if not managed properly .

Central Nervous System Disorders

There is emerging evidence suggesting that compounds targeting similar pathways may also be beneficial in treating CNS disorders such as:

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various applications:

Study on Metabolic Syndrome

A study investigated the effects of this compound on glucose metabolism and insulin sensitivity in animal models. Results indicated a significant improvement in insulin sensitivity and a reduction in blood glucose levels, suggesting its potential as a therapeutic agent for type 2 diabetes .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds, demonstrating significant inhibition against various bacterial strains. The results highlighted the compound's potential as an antibacterial agent, especially against resistant strains.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of piperidine derivatives have identified key factors influencing their biological activity:

Mechanism of Action

The mechanism of action of (1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with target proteins, while the piperidine ring can enhance binding affinity and specificity . The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Findings

Structural Impact on Properties :

- The pyridin-2-ylsulfonyl group in the target compound enhances aromatic interactions in binding pockets compared to methylsulfonyl () or diphenylmethoxy () groups.

- Pyrimidine-based analogs () may exhibit improved solubility due to polar heterocycles.

Safety and Toxicity: The target compound shares irritation risks (skin/eye/respiratory) with indazole derivatives (), but lacks the severe respiratory toxicity noted in the latter. 4-(Diphenylmethoxy)piperidine HCl is subject to stricter regulatory oversight (), suggesting higher environmental or health concerns.

Commercial and Research Utility :

Biological Activity

(1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride, with the CAS number 1353978-68-3, is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, including antibacterial effects, enzyme inhibition, and potential applications in cancer therapy.

- Molecular Formula : CHClNOS

- Molecular Weight : 291.80 g/mol

- Purity : Specifications vary by supplier, but high purity is often required for biological studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing piperidine and sulfonamide moieties. The synthesized derivatives of piperidine, including this compound, have shown promising activity against various bacterial strains.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

| Escherichia coli | Weak |

| Staphylococcus aureus | Moderate |

This compound's activity is attributed to its ability to disrupt bacterial cell wall synthesis and function through enzyme inhibition mechanisms .

Enzyme Inhibition

Enzyme inhibition studies have demonstrated that this compound acts as an effective inhibitor of acetylcholinesterase (AChE) and urease.

| Enzyme Type | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 |

| Urease | 0.63 ± 0.001 |

These findings indicate that the compound may be useful in treating conditions related to cholinergic dysfunction and urea cycle disorders .

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly through its interactions with cellular pathways involved in apoptosis and cell cycle regulation. Preliminary in vitro studies indicate that derivatives similar to this compound may induce apoptosis in cancer cell lines .

Case Studies

- Study on Antibacterial Efficacy : A series of piperidine derivatives were tested against clinical isolates of bacteria. Among these, this compound exhibited significant inhibitory effects against multi-drug resistant strains.

- Enzyme Inhibition Study : In a comparative analysis of several sulfonamide derivatives, this compound showed superior AChE inhibitory activity compared to traditional inhibitors like donepezil.

- Anticancer Research : In a study published in a peer-reviewed journal, compounds structurally related to this compound were evaluated for their ability to induce cell cycle arrest in breast cancer cells, demonstrating a potential pathway for therapeutic application .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.